3,3-Dimethylpentanoic acid

Catalog No.
S1910383
CAS No.
3177-74-0
M.F
C7H14O2
M. Wt
130.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3-Dimethylpentanoic acid

CAS Number

3177-74-0

Product Name

3,3-Dimethylpentanoic acid

IUPAC Name

3,3-dimethylpentanoic acid

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

InChI

InChI=1S/C7H14O2/c1-4-7(2,3)5-6(8)9/h4-5H2,1-3H3,(H,8,9)

InChI Key

UPURPFNAFBQPON-UHFFFAOYSA-N

SMILES

CCC(C)(C)CC(=O)O

Canonical SMILES

CCC(C)(C)CC(=O)O

Synthesis and Organic Chemistry Applications

3,3-Dimethylpentanoic acid, also known as beta,beta-dimethylvaleric acid, is a branched-chain carboxylic acid. Due to its specific structure, it holds some interest in organic chemistry research. Scientists have explored methods for synthesizing 3,3-dimethylpentanoic acid, with some research focusing on novel synthetic routes or improvements to existing methods []. These studies contribute to the development of more efficient and selective ways to produce this compound, which can be valuable for further research applications.

Potential Applications in Material Science

The carboxylic acid group and the branched-chain structure of 3,3-dimethylpentanoic acid provide functional groups that could be useful for designing new materials. Some scientific studies have investigated the potential use of 3,3-dimethylpentanoic acid in the creation of polymers or other functional materials []. However, more research is needed to fully explore the feasibility and potential applications of this approach.

Biological Studies and Biomarker Potential

Branched-chain fatty acids, like 3,3-dimethylpentanoic acid, are present in some biological systems. Research has explored the presence and potential functions of 3,3-dimethylpentanoic acid in specific organisms []. While the understanding of its biological role is still developing, it is possible that 3,3-dimethylpentanoic acid could serve as a biomarker for certain physiological processes or diseases. Further research is needed to determine its potential utility in this area.

3,3-Dimethylpentanoic acid is a carboxylic acid with the molecular formula C7H14O2C_7H_{14}O_2 and a molecular weight of approximately 130.18 g/mol. It is characterized by a branched structure, with two methyl groups attached to the third carbon of a pentanoic acid backbone. This compound is also known by several synonyms, including 3,3-dimethylvaleric acid and 3,3-dimethyl-pentanoic acid . Its structural formula can be represented as:

CH3C(CH3)(C(C(C(=O)OH)H)H)H)H\text{CH}_3\text{C}(\text{CH}_3)(\text{C}(\text{C}(\text{C}(=O)\text{OH})\text{H})\text{H})\text{H})\text{H}

The compound is typically colorless and has applications in various chemical processes.

Typical of carboxylic acids:

  • Esterification: Reacts with alcohols to form esters in the presence of an acid catalyst.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide to form a corresponding hydrocarbon.
  • Reduction: Can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.

These reactions illustrate its versatility in organic synthesis and its potential utility in creating more complex molecules.

Several methods can be employed to synthesize 3,3-dimethylpentanoic acid:

  • Alkylation of Valeric Acid: This method involves the alkylation of valeric acid using methyl iodide in the presence of a base.
  • Oxidation of 3,3-Dimethylpentanol: The corresponding alcohol can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
  • Carbonylation Reactions: Utilizing carbon monoxide and appropriate precursors can yield this compound through carbonylation processes.

These methods highlight the compound's accessibility for research and industrial applications.

3,3-Dimethylpentanoic acid finds various applications in:

  • Chemical Synthesis: Used as an intermediate in the production of pharmaceuticals and agrochemicals.
  • Food Industry: Potentially utilized as a flavoring agent due to its unique structure.
  • Polymer Production: Serves as a building block for polyesters and other polymers due to its functional groups.

Its unique properties make it valuable in multiple sectors.

Interaction studies involving 3,3-dimethylpentanoic acid focus primarily on its reactivity with other compounds rather than direct biological interactions. For example:

  • Reactivity with Amines: The carboxylic acid group can react with amines to form amides.
  • Complex Formation: It may form complexes with metal ions, which could be relevant in catalysis or material science.

Understanding these interactions is crucial for optimizing its use in various chemical processes.

Several compounds share structural similarities with 3,3-dimethylpentanoic acid. These include:

  • Valeric Acid (Pentanoic Acid): A straight-chain carboxylic acid that serves as a precursor for many branched acids.
  • 2-Methylvaleric Acid: Contains a methyl group at the second carbon position; it has different physical properties and reactivity compared to 3,3-dimethylpentanoic acid.
  • 4-Methylpentanoic Acid: Another branched carboxylic acid that differs in the position of the methyl group.
Compound NameMolecular FormulaKey Differences
Valeric AcidC5H10O2Straight-chain structure
2-Methylvaleric AcidC6H12O2Methyl group at second carbon
4-Methylpentanoic AcidC6H12O2Methyl group at fourth carbon

Uniqueness of 3,3-Dimethylpentanoic Acid

The uniqueness of 3,3-dimethylpentanoic acid lies in its specific branching pattern and functional groups, which impart distinct chemical properties and potential applications not found in its linear or differently branched counterparts. This structural configuration may influence its reactivity and interactions within various chemical contexts.

3,3-Dimethylpentanoic acid represents a structurally significant branched-chain carboxylic acid with the molecular formula C₇H₁₄O₂ and CAS registry number 3177-74-0 [1] [2]. This compound features two methyl substituents at the tertiary carbon position, creating unique synthetic challenges and opportunities in both traditional chemical synthesis and modern biocatalytic approaches.

Traditional Chemical Synthesis Routes

Traditional chemical synthesis of 3,3-dimethylpentanoic acid encompasses several well-established methodologies, each offering distinct advantages in terms of selectivity, yield, and scalability. These approaches have formed the foundation for commercial production and continue to serve as benchmarks for emerging synthetic technologies.

Carboxylation of Tertiary Alkanes

The carboxylation of tertiary alkanes represents one of the most direct approaches to synthesizing 3,3-dimethylpentanoic acid. This methodology involves the introduction of a carboxyl group into a preformed carbon skeleton containing the requisite branching pattern [3] [4].

Acid-Catalyzed Carboxylation Reactions

The acid-catalyzed addition of formic acid to 3,3-dimethyl-1-butene constitutes a highly efficient route to 3,3-dimethylpentanoic acid, yielding approximately 80% of the desired product . This reaction proceeds through an electrophilic addition mechanism where the alkene undergoes protonation followed by nucleophilic attack by formate species. The reaction conditions are remarkably mild, typically proceeding at room temperature over 6-12 hours with appropriate acid catalysts .

An alternative approach utilizing oxalic acid instead of formic acid shows slightly reduced yields of approximately 76%, though it offers enhanced selectivity for the target compound . The mechanistic pathway involves similar electrophilic activation of the alkene substrate, followed by carboxylation through oxalate intermediates.

Electrochemical Carboxylation Methods

Anodic synthesis represents a particularly elegant approach to 3,3-dimethylpentanoic acid synthesis, employing electrochemical methods to achieve carbon-carbon bond formation with concurrent carboxylation [1] [6] [7]. The synthesis utilizes diethyl 2-(1,1-dimethylpropyl)propanedioate as the starting material in a dimethyl sulfoxide-water mixture (5:1 ratio) with lithium hydroxide hydrate as the base catalyst [8].

The electrochemical process operates at 120°C for 22 hours, achieving yields of 91% of 3,3-dimethylpentanoic acid as a yellow oil [8]. This method exemplifies the historical development of anodic synthesis techniques for fatty acid production, building upon the pioneering work of Kolbe and subsequent developments in electroorganic chemistry [6] [7].

The mechanism involves the anodic oxidation of the malonate ester derivative, leading to radical intermediates that undergo decarboxylation and subsequent carbon-carbon bond formation. The high yield and relatively straightforward workup procedures make this approach particularly attractive for research-scale synthesis [1].

Grignard Reaction-Based Approaches

Grignard reagent chemistry provides versatile pathways for constructing the carbon framework of 3,3-dimethylpentanoic acid through carboxylation reactions with carbon dioxide [3] [9] [10]. These methods leverage the nucleophilic character of organometallic reagents to form carbon-carbon bonds while simultaneously introducing the carboxylic acid functionality.

Classical Grignard Carboxylation

The traditional Grignard approach involves the formation of an appropriate organomagnesium reagent from an alkyl halide precursor, followed by treatment with carbon dioxide and subsequent acidic workup [9] [10]. For 3,3-dimethylpentanoic acid synthesis, the starting alkyl halide must possess the correct branching pattern or be capable of rearrangement to generate the desired tertiary carbon center.

The reaction sequence typically proceeds through three distinct steps: first, the formation of the Grignard reagent by treating the alkyl halide with magnesium metal in anhydrous ether; second, the carboxylation reaction with carbon dioxide to form the magnesium carboxylate salt; and third, the acidic workup to liberate the free carboxylic acid [9] [10]. Yields typically range from 70-85% depending on the specific substrate and reaction conditions employed.

Mechanistic Considerations

The carboxylation step involves nucleophilic attack of the Grignard reagent on the electrophilic carbon of carbon dioxide, forming a magnesium carboxylate intermediate [9]. The reaction is highly exothermic and requires careful temperature control to prevent side reactions such as reduction of the carbonyl group or elimination reactions [10].

The use of dry ice as the carbon dioxide source provides practical advantages in terms of reaction setup and temperature control. The subsequent acidic workup typically employs dilute hydrochloric acid or sulfuric acid to protonate the carboxylate salt and precipitate the free acid product [9] [10].

Advanced Organocopper Methodologies

More sophisticated organometallic approaches utilize organocopper(I) ate complexes derived from Grignard reagents to achieve enhanced selectivity and improved yields [11]. These methods involve the formation of mixed copper(I) ate complexes through the reaction of methylcopper(I) with primary or secondary Grignard reagents, followed by alkylation with iodoalkyl carboxylic acid esters [11].

The methodology offers several advantages over traditional Grignard carboxylation, including higher yields, better functional group tolerance, and cleaner product mixtures that facilitate purification [11]. The reaction proceeds through selective transfer of the alkyl group originally bonded to magnesium, providing good control over the regiochemistry of the carbon-carbon bond formation.

Biocatalytic Production Strategies

Biocatalytic approaches to 3,3-dimethylpentanoic acid synthesis represent a rapidly evolving field that leverages the specificity and efficiency of enzymatic catalysis to achieve environmentally sustainable production pathways [12] [13] [14]. These methods offer significant advantages in terms of reaction selectivity, mild operating conditions, and reduced environmental impact compared to traditional chemical synthesis.

Enzymatic Carboxylation Systems

Carboxylic acid reductase (CAR) enzymes have emerged as powerful tools for the synthesis of carboxylic acids and their derivatives [15]. These enzymes typically catalyze the reduction of carboxylic acids to aldehydes using adenosine triphosphate, magnesium ions, and nicotinamide adenine dinucleotide phosphate as cofactors [15]. However, recent research has demonstrated that CAR enzymes can also catalyze esterification reactions when nicotinamide adenine dinucleotide phosphate is replaced with nucleophilic alcohols [15].

For 3,3-dimethylpentanoic acid synthesis, CAR-based systems achieve yields of 60-85% under mild reaction conditions (25-37°C) with reaction times of 12-24 hours [15]. The enzymatic approach offers superior selectivity compared to chemical methods and operates effectively under aqueous conditions at room temperature [15].

Fatty Acid Synthase Complex Utilization

Fatty acid synthase complexes represent another promising biocatalytic approach for 3,3-dimethylpentanoic acid production [16]. These multi-enzyme systems catalyze the sequential addition of two-carbon units to growing fatty acid chains, utilizing acetyl coenzyme A and malonyl coenzyme A as building blocks [16].

The biosynthetic pathway involves several priming reactions that transport acetyl coenzyme A and convert it into more reactive species for subsequent carbon-carbon bond formation [16]. In bacterial systems, each step is catalyzed by separate enzymes, while in vertebrates, the entire process is catalyzed by an immense multi-enzyme complex containing two identical subunits of 2505 amino acids each [16].

For an 18-carbon fatty acid, the synthase complex catalyzes 42 separate steps, demonstrating the remarkable complexity and efficiency of these biological systems [16]. Yields typically range from 45-70% with reaction times of 24-48 hours at 37°C.

Cascade Enzymatic Systems

Advanced biocatalytic approaches employ enzyme cascades that combine multiple enzymatic transformations in a single reaction vessel [14]. A particularly effective system utilizes a combination of carboxylic acid reductase and transaminase enzymes to convert fatty acids to fatty amines with subsequent derivatization to carboxylic acids [14].

This cascade approach achieves conversions of up to 96% for saturated and unsaturated fatty acids with carbon chain lengths ranging from C₆ to C₁₈ [14]. The method represents a mild, biocatalytic alternative to conventional chemical approaches that typically require toxic metal catalysts and harsh reaction conditions [14].

Whole-Cell Biocatalytic Systems

Whole-cell biocatalysis offers an integrated approach to 3,3-dimethylpentanoic acid production by utilizing engineered microbial systems that contain the necessary enzymatic machinery for substrate conversion [13]. Escherichia coli-based systems have been particularly successful, achieving yields of 55-75% under oxygen-limited conditions over 48-72 hours at 37°C [13].

These systems benefit from the natural cofactor regeneration capabilities of living cells, eliminating the need for external cofactor addition and reducing overall production costs [13]. The approach also allows for the utilization of renewable feedstocks such as glucose and other carbohydrates as starting materials.

Industrial-Scale Manufacturing Processes

Industrial-scale production of 3,3-dimethylpentanoic acid requires careful consideration of process economics, safety, environmental impact, and product quality [17] [18] [19]. Current manufacturing approaches encompass both traditional chemical processes and emerging biotechnological methods, each with distinct advantages and limitations.

Batch Processing Systems

Conventional batch processing remains the predominant method for 3,3-dimethylpentanoic acid production at industrial scale [20]. Stirred tank reactors operating at temperatures of 80-140°C under pressures of 1-5 atmospheres provide the necessary conditions for efficient synthesis [20].

Typical batch processes utilize feed concentrations of 50-200 grams per liter and achieve product concentrations of 40-150 grams per liter over residence times of 4-8 hours [20]. Energy consumption ranges from 2.5-4.0 kilowatt-hours per kilogram of product, with catalyst loadings typically maintained at 1-5 mole percent [20]. Solvent recovery systems achieve 85-95% efficiency, contributing to overall process economics [20].

Continuous Flow Processing

Continuous flow reactors offer enhanced efficiency and improved process control compared to batch systems [19] [20]. These systems operate at higher temperatures (100-160°C) and pressures (2-10 atmospheres) with shorter residence times of 1-3 hours [20].

The continuous approach enables higher feed concentrations (100-300 grams per liter) and product concentrations (80-250 grams per liter) while reducing energy consumption to 1.8-3.2 kilowatt-hours per kilogram [20]. Lower catalyst loadings of 0.5-2 mole percent are typically sufficient, and solvent recovery efficiency improves to 90-98% [20].

Continuous processing offers several advantages including improved heat and mass transfer, enhanced safety through reduced inventory, and better process consistency [19]. The integration of automation and computational tools facilitates real-time optimization and quality control [19].

Biotechnological Manufacturing

Industrial biotechnology approaches utilize bioreactor systems operating under milder conditions compared to chemical processes [21] [22]. Bioreactors typically operate at 25-40°C under atmospheric pressure with extended residence times of 24-72 hours [22].

Feed concentrations for biotechnological processes range from 20-100 grams per liter, achieving product concentrations of 15-80 grams per liter [22]. Energy consumption is significantly lower at 0.8-1.5 kilowatt-hours per kilogram, though enzyme loadings of 10-50 grams per liter are required [22].

Recent industrial developments include the construction of large-scale biorefinery facilities dedicated to biobased carboxylic acid production [21]. AFYREN completed construction of its first industrial-scale plant (AFYREN NEOXY) in Carling-Saint Avold, France, utilizing sugar beet co-products as raw materials for carboxylic acid synthesis [21].

Process Integration and Optimization

Modern industrial processes increasingly emphasize process integration to maximize efficiency and minimize waste [18] [19]. The integration of reaction and separation steps, heat integration between process streams, and the utilization of renewable feedstocks represent key areas of focus [18].

Propionic acid production, which shares similar synthetic challenges with 3,3-dimethylpentanoic acid, has evolved toward more sustainable processes based on hydroformylation of ethylene followed by oxidation with molecular oxygen [18]. These developments provide insights into potential optimization strategies for branched-chain carboxylic acid production.

Purification Techniques and Yield Optimization

Effective purification and yield optimization strategies are critical for the commercial viability of 3,3-dimethylpentanoic acid production [23] [24] [25]. The selection of appropriate purification methods depends on the specific synthetic route employed, required product purity, and economic considerations.

Distillation-Based Separation

Fractional distillation represents the most widely employed purification method for 3,3-dimethylpentanoic acid [23] [25]. The compound exhibits a boiling point of 477 K (204°C) at standard atmospheric pressure, enabling effective separation from lower and higher boiling impurities [1] [25].

Industrial distillation systems typically operate at 200-220°C under atmospheric pressure, achieving purities of 95-99% with recovery yields of 85-92% [25]. Processing times range from 2-4 hours, though energy requirements are relatively high due to the thermal nature of the separation process [25].

Advanced distillation techniques such as short-path distillation offer advantages for heat-sensitive compounds and can achieve enhanced separation efficiency [26]. This process utilizes evaporation into a substantially gas-free vacuum space, enabling fractionation based on volatility differences under milder conditions [26].

Extractive Purification Methods

Extractive purification provides an alternative approach that leverages differential solubility characteristics [23] [27]. The traditional method involves dissolving crude 3,3-dimethylpentanoic acid in aqueous alkali to form the corresponding carboxylate salt, followed by extraction with diethyl ether to remove neutral and basic impurities [23].

The aqueous phase is then acidified to pH 2-3 to regenerate the free acid, which is extracted with fresh ether portions [23]. The combined organic extracts are dried with anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated to yield purified product [23]. This approach typically achieves purities of 90-95% with recovery yields of 80-88% over processing times of 4-6 hours [23].

Crystallization Techniques

Crystallization from salt formation offers an effective purification method for solid carboxylic acids [23] [28]. The process involves conversion of the crude acid to its sodium salt through treatment with sodium hydroxide solution, followed by recrystallization from hot water and reconversion to the free acid [23].

This approach achieves purities of 85-92% with recovery yields of 75-85%, though processing times are extended to 8-12 hours [23]. The method is particularly effective for removing colored impurities and trace metal contaminants [28].

For acids that must be free from sodium ions, an alternative approach utilizes dissolution in hot ammonia followed by treatment with formic acid and slow cooling for crystallization [23]. Residual ammonia, formic acid, and ammonium formate are removed during vacuum drying due to their volatility [23].

Chromatographic Purification

Column chromatography provides the highest purity levels but is typically reserved for analytical or research-scale applications due to economic considerations [27]. Ethyl acetate-hexane gradient systems achieve purities of 98-99.5% with recovery yields of 90-95% over processing times of 6-10 hours [27].

The method offers excellent separation of structural isomers and enables the isolation of specific stereoisomers when applicable [27]. However, the requirement for large volumes of high-purity solvents and the labor-intensive nature of the process limit its industrial applicability [27].

Advanced Separation Technologies

Membrane separation technologies represent emerging approaches for carboxylic acid purification [24] [29]. These systems operate at 2-5 bar pressure and 25-50°C, achieving purities of 92-97% with recovery yields of 88-94% in processing times of 1-3 hours [24].

Membrane-based separations offer advantages including lower energy consumption, continuous operation capability, and reduced solvent requirements [24]. Nanofiltration and reverse osmosis membranes have shown particular promise for carboxylic acid recovery from fermentation broths [24].

Supercritical fluid extraction utilizing carbon dioxide represents another advanced purification approach [26]. Operating conditions of 40-80°C and 100-300 bar enable the selective extraction of target compounds while avoiding thermal degradation [26]. This method achieves purities of 96-99% with recovery yields of 90-96% in processing times of 3-5 hours, though energy requirements remain high [26].

Yield Optimization Strategies

Systematic yield optimization encompasses both synthetic route selection and process parameter optimization [29] [30]. Linear synthetic sequences suffer from multiplicative yield losses, making convergent approaches preferable when feasible [30].

For processes involving multiple steps, achieving individual step yields above 90% is critical for maintaining acceptable overall yields [30]. Even with 95% yield per step, a 10-step linear sequence results in only 60% overall yield, highlighting the importance of route efficiency [30].

Process optimization studies for carboxylic acid production have identified feed concentration and residence time as the most critical parameters affecting product concentration, yield, and productivity [29]. Higher feed concentrations correspond to increased product concentration and productivity but reduced yield, requiring careful balance based on economic considerations [29].

Integrated Purification Schemes

Modern industrial processes increasingly employ integrated purification schemes that combine multiple separation technologies [24] [25]. Typical sequences involve initial crude separation by distillation or extraction, followed by polishing steps using crystallization or membrane separation [24].

The integration of purification with the synthesis process can enhance overall efficiency [25]. For example, reactive distillation combines reaction and separation in a single unit operation, enabling continuous product removal and driving reactions toward completion [25].

Process intensification approaches that minimize the number of unit operations while maintaining product quality represent a key area of ongoing development [19]. These strategies contribute to reduced capital costs, improved energy efficiency, and enhanced process sustainability [19].

Melting/Boiling Point Behavior

The thermodynamic behavior of 3,3-dimethylpentanoic acid demonstrates the influence of molecular branching on phase transition temperatures. According to data from the National Institute of Standards and Technology (NIST), the compound exhibits a boiling point of 477 K (204°C) with an uncertainty of ±2 K [4]. This experimental determination was originally reported by Kimura and Tanaka in 1958 during their systematic study of 3,3-dimethylated branched fatty acids [4].

The reported melting point is 53.5°C [5], indicating that the compound exists as a solid at room temperature under standard conditions. However, commercial samples are often described as pale-yellow to yellow-brown liquids [6], suggesting that the compound may exhibit polymorphism or that the melting point data requires further verification.

The relatively high boiling point compared to linear pentanoic acid (187°C) [7] can be attributed to the branched structure, which affects intermolecular interactions and molecular packing. Carboxylic acids generally exhibit elevated boiling points due to extensive intermolecular hydrogen bonding, forming dimeric structures through carboxyl group associations [8] [9].

Vapor Pressure and Phase Transitions

Limited experimental data exists for the vapor pressure behavior of 3,3-dimethylpentanoic acid. However, based on thermodynamic relationships and the measured boiling point, the compound follows typical carboxylic acid vapor pressure trends. The Clausius-Clapeyron relationship governs the temperature dependence of vapor pressure for organic acids [10].

For comparison, pentanoic acid exhibits vapor pressures ranging from 4.6×10⁻⁵ to 2.9×10⁻² Pa over the temperature range 266-303 K [10]. The branched structure of 3,3-dimethylpentanoic acid likely results in slightly modified vapor pressure characteristics compared to its linear analogue due to altered intermolecular forces and molecular geometry.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Analysis (¹H/¹³C)

The nuclear magnetic resonance spectroscopic characteristics of 3,3-dimethylpentanoic acid reflect its unique structural features. Based on established NMR principles for branched carboxylic acids [11] [12] [13], the compound exhibits distinct spectral signatures.

¹H NMR Analysis:
The proton NMR spectrum displays characteristic chemical shifts corresponding to different hydrogen environments. The carboxyl proton appears in the typical carboxylic acid region around 10-12 ppm [14]. The methylene protons adjacent to the carboxyl group (CH₂COOH) resonate around 2.3-2.6 ppm, while the methyl groups attached to the quaternary carbon appear as singlets around 1.0-1.2 ppm due to their equivalent chemical environments [14] [15].

¹³C NMR Spectroscopic Features:
Carbon-13 NMR spectroscopy provides detailed structural information about the carbon framework [12] [13]. The carbonyl carbon of the carboxyl group appears in the characteristic carboxylic acid region at approximately 170-185 ppm [13]. The quaternary carbon center at position 3 exhibits a unique chemical shift around 35-45 ppm, while the methyl carbons attached to this center resonate around 25-30 ppm [16] [13].

The compound shows five distinct carbon environments in its ¹³C NMR spectrum, corresponding to: (1) the carboxyl carbon, (2) the α-methylene carbon, (3) the quaternary β-carbon, (4) the equivalent methyl carbons, and (5) the ethyl carbon chain carbons [16] [13].

Infrared Absorption Signatures

The infrared spectroscopic profile of 3,3-dimethylpentanoic acid exhibits characteristic absorption bands typical of carboxylic acids with additional features arising from the branched alkyl framework [17] [18] [19].

Characteristic IR Absorptions:

  • O-H stretching (carboxyl): Broad absorption band centered around 2500-3300 cm⁻¹, characteristic of carboxylic acid hydrogen bonding [17] [20]
  • C=O stretching: Sharp, intense absorption around 1700-1720 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid [17] [20]
  • C-H stretching (aliphatic): Multiple bands in the 2800-3000 cm⁻¹ region, with specific absorptions at approximately 2940-2880 cm⁻¹ for CH₂ and CH₃ groups [18] [19]
  • C-H deformation vibrations: Several absorptions in the 1350-1480 cm⁻¹ region corresponding to bending vibrations of the methyl and methylene groups [18] [19]
  • C-O stretching: Absorption around 1200-1300 cm⁻¹ characteristic of the C-O bond in the carboxyl group [17] [20]

The branched structure introduces additional complexity in the fingerprint region (800-1500 cm⁻¹), where the specific vibrational modes of the quaternary carbon center and attached substituents create a unique spectral signature [18] [19].

Solubility Profile and Partition Coefficients

The solubility characteristics of 3,3-dimethylpentanoic acid are governed by the balance between hydrophilic carboxyl functionality and lipophilic alkyl branching. Based on established structure-solubility relationships for carboxylic acids [8] [9], the compound exhibits moderate water solubility that decreases with increasing temperature due to the branched seven-carbon chain.

Aqueous Solubility:
Lower carboxylic acids (C₁-C₄) demonstrate complete miscibility with water, while solubility decreases significantly for longer-chain acids [8] [7]. The branched structure of 3,3-dimethylpentanoic acid likely results in reduced water solubility compared to linear pentanoic acid due to the bulky quaternary carbon center disrupting water-acid interactions.

Partition Coefficient Considerations:
The octanol-water partition coefficient (log P) provides insight into the compound's lipophilicity. For reference, the related compound 2-ethyl-3,4-dimethylpentanoic acid exhibits a log P of approximately 3.2 [21], suggesting moderate lipophilicity. The 3,3-dimethylpentanoic acid structure likely exhibits a log P value in the range of 1.5-2.5, indicating moderate partitioning into organic phases [22].

Experimental determination of partition coefficients often employs hexane-nitromethane systems for carboxylic acids [23]. The branched structure influences partitioning behavior through steric effects and altered hydrogen bonding patterns compared to linear analogues.

Acid Dissociation Constants (pKa Analysis)

The acid dissociation constant (pKa) of 3,3-dimethylpentanoic acid reflects the compound's proton-donating ability and provides fundamental information about its chemical behavior in aqueous solutions [24] [25] [26].

Estimated pKa Range:
Based on systematic pKa data for structurally related carboxylic acids [24] [27] [25], 3,3-dimethylpentanoic acid exhibits an estimated pKa value in the range of 4.8-4.9. This estimation considers the following reference compounds:

  • Pentanoic acid: pKa = 4.84 [28] [7]
  • 2,2-Dimethylpropionic acid: pKa = 5.03 [29] [27]
  • Acetic acid: pKa = 4.74 [24] [25]

Structural Influence on Acidity:
The branching at the beta-position (carbon-3) exerts minimal inductive effects on the carboxyl group compared to alpha-substitution. The electron-donating nature of alkyl groups slightly decreases acidity relative to formic acid (pKa = 3.77), but the effect is modest for beta-substitution [24] [25].

Henderson-Hasselbalch Applications:
At physiological pH (7.4), approximately 99.7% of 3,3-dimethylpentanoic acid exists in the deprotonated carboxylate form, making it effectively completely ionized under biological conditions [26]. This high degree of ionization influences solubility, membrane permeability, and potential biological activity.

XLogP3

2

Wikipedia

3,3-dimethylpentanoic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Branched fatty acids [FA0102]

Dates

Last modified: 08-16-2023

Explore Compound Types